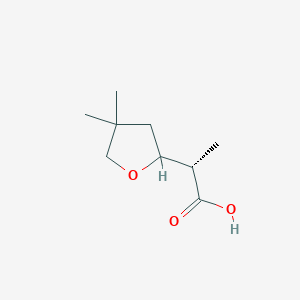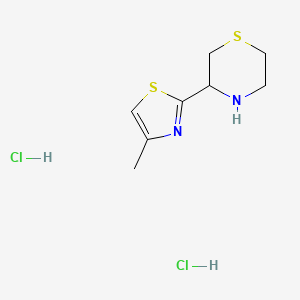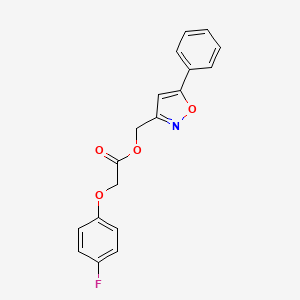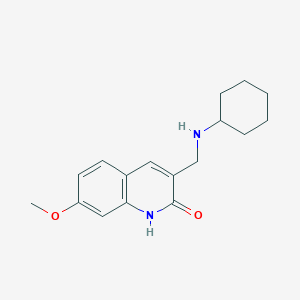
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid, also known as DMOPA, is a chemical compound that belongs to the family of amino acids. It is a chiral molecule that has two enantiomers, (S)-DMOPA and (R)-DMOPA.
Mecanismo De Acción
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid is a precursor to the neurotransmitter dopamine. It is converted to L-DOPA by the enzyme aromatic L-amino acid decarboxylase (AADC) and then to dopamine by the enzyme dopamine decarboxylase (DDC). Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the brain, leading to improved motor function and decreased symptoms of Parkinson's disease. It has also been shown to improve mood and reduce symptoms of depression and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid is a useful tool for studying the role of dopamine in the brain. It can be used to increase dopamine levels in animal models and study the effects on behavior and physiology. However, this compound has a short half-life and is rapidly metabolized, which can make it difficult to maintain stable dopamine levels over time.
Direcciones Futuras
There are several potential future directions for research on (2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid. One area of interest is the use of this compound as a potential treatment for other neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of more stable analogs of this compound that can maintain stable dopamine levels over a longer period of time. Finally, there is interest in studying the effects of this compound on other neurotransmitters and their potential therapeutic applications.
Métodos De Síntesis
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid can be synthesized using various methods. One of the most common methods is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide. Another method is the reaction of an aldehyde with a ketone in the presence of a Lewis acid catalyst. This compound can also be synthesized by the reaction of an aldehyde with an epoxide in the presence of a base.
Aplicaciones Científicas De Investigación
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and is being investigated as a potential treatment for neurodegenerative disorders such as Parkinson's disease. This compound has also been studied for its potential use as a neurotransmitter precursor in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
(2S)-2-(4,4-dimethyloxolan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(8(10)11)7-4-9(2,3)5-12-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEMQWNMZCAZCI-PKPIPKONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide](/img/structure/B2485957.png)

![(4-methylpiperidin-1-yl)(4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2485961.png)
![3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2485962.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one](/img/structure/B2485966.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2485968.png)

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2485971.png)
![tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2485972.png)




